Cas no 2138385-08-5 (3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine)

3-(4-Bromophenyl)-5-cyclopropyl-2-methylpyrrolidine is a substituted pyrrolidine derivative featuring a bromophenyl group, cyclopropyl ring, and methyl substituent, offering a versatile scaffold for pharmaceutical and agrochemical applications. The bromophenyl moiety enhances reactivity for further functionalization, while the cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity in target interactions. The methyl substitution at the 2-position adds steric influence, which may modulate metabolic stability. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting CNS disorders or enzyme inhibition. Its well-defined structure allows for precise modifications, supporting research in drug discovery and development.
3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine structure
2138385-08-5 structure
Product Name:3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine
CAS No:2138385-08-5
MF:C14H18BrN
MW:280.203423023224
CID:6594879
PubChem ID:165475532
Update Time:2025-10-31

3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine
    • 2138385-08-5
    • EN300-1121649
    • Inchi: 1S/C14H18BrN/c1-9-13(8-14(16-9)11-2-3-11)10-4-6-12(15)7-5-10/h4-7,9,11,13-14,16H,2-3,8H2,1H3
    • InChI Key: YYLVYXWLUDXXEO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C(C)NC(C1)C1CC1

Computed Properties

  • Exact Mass: 279.06226g/mol
  • Monoisotopic Mass: 279.06226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 12Ų

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3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine Related Literature

Additional information on 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine

3-(4-Bromophenyl)-5-Cyclopropyl-2-Methylpyrrolidine: A Comprehensive Overview

The compound 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine (CAS No. 2138385-08-5) is a complex organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse applications in drug design and materials science. The 4-bromophenyl group, cyclopropyl ring, and methyl substituent contribute to its distinctive chemical properties, making it a subject of interest for researchers exploring its potential in various industries.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The 3-(4-bromophenyl) moiety is known to enhance the molecule's ability to interact with biological targets, such as enzymes and receptors. This property makes it a promising candidate for drug discovery programs targeting diseases like cancer, neurodegenerative disorders, and infectious diseases. For instance, researchers have reported that analogs of this compound exhibit potent inhibitory activity against certain kinases, which are key players in cellular signaling pathways.

The 5-cyclopropyl group introduces strain into the molecule, which can influence its reactivity and stability. This structural feature has been shown to enhance the compound's selectivity when interacting with specific biological targets. Additionally, the methyl substituent at position 2 contributes to the molecule's hydrophobicity, which is crucial for its solubility and bioavailability. These characteristics make 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine a valuable building block in the synthesis of more complex molecules with tailored functionalities.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of a pyrrolidine ring through cyclization reactions, followed by functionalization at specific positions to introduce the desired substituents. The use of advanced catalytic systems and green chemistry principles has enabled researchers to develop more efficient and environmentally friendly methods for synthesizing this compound.

In terms of applications, 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine has shown potential in several areas beyond medicinal chemistry. For example, its unique electronic properties make it a candidate for use in organic electronics, where it could serve as a component in semiconducting materials or light-emitting diodes (LEDs). Furthermore, its ability to form stable complexes with metal ions suggests its utility in catalysis and coordination chemistry.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the 4-bromophenyl group significantly affects the molecule's π-electron density distribution, which is critical for understanding its interaction with other molecules. These findings have paved the way for more accurate predictions of its behavior in different chemical environments.

In conclusion, 3-(4-bromophenyl)-5-cyclopropyl-2-methylpyrrolidine is a versatile compound with a rich structural complexity that offers numerous opportunities for scientific exploration and practical applications. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing both academic and industrial endeavors.

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